2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acyl chloride to form the acetamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group, leading to various reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where halogenation, nitration, or sulfonation can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases, though specific applications would require further research.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, block receptor sites, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-phenyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(4-methylphenyl)acetamide
- 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dichlorophenyl)acetamide
Uniqueness
The uniqueness of 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide lies in its specific substitution pattern and the presence of the cyclohexyl group, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H25N3OS |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H25N3OS/c1-14-7-6-10-17(15(14)2)21-18(23)13-24-19-20-11-12-22(19)16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,21,23) |
InChI Key |
QKSRFUAVFFFDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3CCCCC3)C |
Origin of Product |
United States |
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